N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
CAS No.: 902248-65-1
Cat. No.: VC7069101
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902248-65-1 |
|---|---|
| Molecular Formula | C24H26N4O4S |
| Molecular Weight | 466.56 |
| IUPAC Name | N-[4-acetyl-5'-methyl-2'-oxo-1'-[(4-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
| Standard InChI | InChI=1S/C24H26N4O4S/c1-14(2)32-19-9-7-18(8-10-19)13-27-21-11-6-15(3)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h6-12,14H,13H2,1-5H3,(H,25,26,29) |
| Standard InChI Key | ZYOPUDNHOCPRTB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=C(C=C4)OC(C)C |
Introduction
N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'- thiadiazole]-5'-yl)acetamide is a complex organic compound belonging to the class of spiro compounds. It features a unique combination of indole and thiadiazole moieties, which are linked through a spirocyclic linkage. This structural complexity contributes to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'- thiadiazole]-5'-yl)acetamide typically involves multi-step organic reactions. The general approach includes the use of coupling agents or specific catalysts to enhance yields and selectivity. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may be employed to improve efficiency.
Biological Activity and Potential Applications
Spirocyclic compounds, including those with indole and thiadiazole moieties, have gained significant interest in drug discovery due to their diverse range of biological activities. These compounds exhibit pharmacological properties such as antimicrobial, anticancer, and antiviral activities. The unique structure of N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'- thiadiazole]-5'-yl)acetamide suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Comparison with Related Compounds
The unique combination of spiroindole and thiadiazole components in N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'- thiadiazole]-5'-yl)acetamide may confer distinct biochemical properties compared to other similar compounds, enhancing its interaction profiles and biological efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume